5,5-二乙基-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

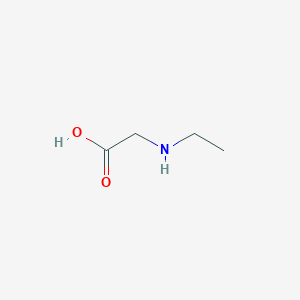

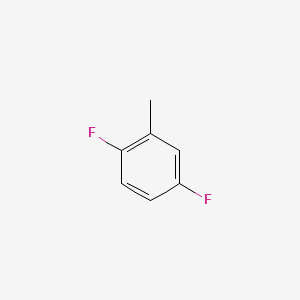

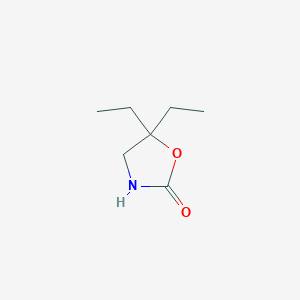

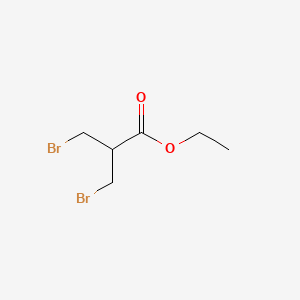

5,5-Diethyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of oxazolidin-2-ones, including 5,5-Diethyl-1,3-oxazolidin-2-one, has been a topic of interest in the scientific community . One efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol and a modified Curtius protocol . This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The InChI code for 5,5-Diethyl-1,3-oxazolidin-2-one is 1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Oxazolidin-2-ones are interesting heterocyclic compounds with uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .Physical And Chemical Properties Analysis

5,5-Diethyl-1,3-oxazolidin-2-one is a powder that is stored at 4 degrees Celsius . It has a melting point of 53-56 degrees Celsius .科学研究应用

合成和抗菌活性

恶唑烷酮,包括 5,5-二乙基-1,3-恶唑烷-2-酮衍生物,因其对多重耐药革兰氏阳性菌的有效抗菌特性而受到探索。这些化合物的合成新方法旨在提高对葡萄球菌、链球菌和肠球菌等病原体的疗效,并与万古霉素等已建立的抗生素进行了显着比较。合成过程通常涉及产生高对映体纯度的不对称方法,这对于它们的生物活性至关重要 (Brickner 等人,1996).

在合成有机化学中的作用

1,3-恶唑烷-2-酮核是合成有机化学中重要的杂环,因其多功能性而受到重视。该化合物可用作各种合成方法的支架,包括不对称合成中的手性助剂和 1,2-氨基醇的保护基。它在基于恶唑烷酮的药物(如利奈唑胺)的创建中的应用突出了其药学重要性 (Zappia 等人,2007).

酶促合成和动力学建模

使用恶唑烷酮的酶促合成研究涉及探索绿色化学方法来创建这些化合物。例如,使用固定化脂肪酶合成 3-乙基-1,3-恶唑烷-2-酮证明了环境友好的生产方法的潜力。这项研究提供了对恶唑烷酮合成反应机理和动力学建模的见解,突出了恶唑烷酮在可持续化学过程中的作用 (Yadav & Pawar, 2014).

新应用和机制

最近的研究还探索了恶唑烷酮在抗菌特性之外的应用,包括它们在癌症治疗中的潜力。例如,某些衍生物已显示出通过增加 ROS 水平和线粒体功能障碍的机制在癌细胞中诱导凋亡的希望。这项研究为恶唑烷酮在药物化学和治疗应用中开辟了新途径 (Armentano 等人,2020).

作用机制

The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis . For instance, linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The synthesis of substituted oxazolidin-2-one motifs has drawn a considerable amount of interest from the synthetic community . These functionalized oxazolidin-2-one compounds have demonstrated a wide spectrum of pharmacological properties . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in pharmaceuticals and other fields .

属性

IUPAC Name |

5,5-diethyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESKZXXTJESEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC(=O)O1)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325267 |

Source

|

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63461-25-6 |

Source

|

| Record name | NSC409509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)